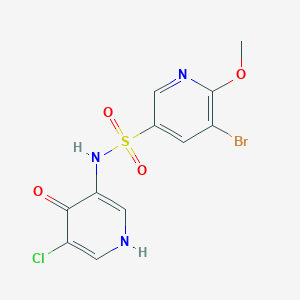
ABR-238901
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ABR-238901 is a potent and orally active blocker of the S100A8/A9 complex, which inhibits the interaction of S100A8/A9 with its receptors, receptor for advanced glycation end products and toll-like receptor 4 . This compound has shown potential in research related to myocardial infarction, inflammation, and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ABR-238901 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized with high purity, typically exceeding 98% .
Industrial Production Methods
Industrial production of this compound follows stringent protocols to ensure consistency and quality. The compound is produced in controlled environments, adhering to good manufacturing practices. The production involves large-scale synthesis, purification, and quality control processes to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions
ABR-238901 primarily undergoes interactions with biological molecules rather than traditional chemical reactions like oxidation or reduction. Its main activity involves blocking the interaction between S100A8/A9 and its receptors .
Common Reagents and Conditions
The compound is typically used in biological assays and studies involving cell cultures and animal models. Common reagents include buffers, solvents like dimethyl sulfoxide, and various biological media .
Major Products Formed
The primary outcome of this compound’s activity is the inhibition of S100A8/A9-mediated signaling pathways. This results in reduced inflammation and improved cardiac function in models of myocardial infarction .
Scientific Research Applications
ABR-238901 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the interactions between S100A8/A9 and its receptors.
Biology: Investigates the role of S100A8/A9 in immune responses and inflammation.
Medicine: Explores therapeutic potential in treating myocardial infarction, reducing inflammation, and modulating immune responses
Industry: Utilized in the development of new therapeutic agents targeting S100A8/A9 interactions.
Mechanism of Action
ABR-238901 exerts its effects by blocking the interaction between the S100A8/A9 complex and its receptors, receptor for advanced glycation end products and toll-like receptor 4 . This blockade prevents the activation of downstream signaling pathways involved in inflammation and immune responses. The compound modulates the activity of macrophages, promoting a reparative phenotype during the recovery phase post-myocardial infarction .
Comparison with Similar Compounds
Similar Compounds
Dexamethasone: A corticosteroid used to reduce inflammation but with broader effects and potential side effects.
Bortezomib: A proteasome inhibitor with anti-inflammatory properties but different molecular targets.
Uniqueness
ABR-238901 is unique in its specific targeting of the S100A8/A9 complex and its receptors. Unlike broader anti-inflammatory agents, this compound offers targeted modulation of immune responses with potentially fewer side effects .
Properties
IUPAC Name |
5-bromo-N-(5-chloro-4-oxo-1H-pyridin-3-yl)-6-methoxypyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClN3O4S/c1-20-11-7(12)2-6(3-15-11)21(18,19)16-9-5-14-4-8(13)10(9)17/h2-5,16H,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVPHMAWVYMOQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)S(=O)(=O)NC2=CNC=C(C2=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














